molecular formula C5H8I2O B14217804 4-Penten-1-ol, 5,5-diiodo- CAS No. 823180-06-9

4-Penten-1-ol, 5,5-diiodo-

Cat. No.: B14217804
CAS No.: 823180-06-9
M. Wt: 337.93 g/mol
InChI Key: AAWMFRKWDXERCS-UHFFFAOYSA-N
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Description

4-Penten-1-ol, 5,5-diiodo- is an organic compound that features a pentenyl group with two iodine atoms attached to the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-ol, 5,5-diiodo- typically involves the iodination of 4-Penten-1-ol. One common method is the reaction of 4-Penten-1-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The reaction proceeds as follows:

CH2=CHCH2CH2CH2OH+I2+H2O2CH2=CHCH2CH2CH2I2+H2O\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CH}_2\text{I}_2 + \text{H}_2\text{O} CH2​=CHCH2​CH2​CH2​OH+I2​+H2​O2​→CH2​=CHCH2​CH2​CH2​I2​+H2​O

Industrial Production Methods

Industrial production of 4-Penten-1-ol, 5,5-diiodo- may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-ol, 5,5-diiodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to 4-Penten-1-ol.

    Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Pentenal or 4-Pentenoic acid.

    Reduction: Formation of 4-Penten-1-ol.

    Substitution: Formation of 4-Penten-1-amine or 4-Penten-1-ol derivatives.

Scientific Research Applications

4-Penten-1-ol, 5,5-diiodo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Penten-1-ol, 5,5-diiodo- involves its interaction with molecular targets through its iodine atoms. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Penten-1-ol: The parent compound without iodine atoms.

    4-Pentyn-1-ol: A similar compound with a triple bond instead of a double bond.

    5-Hexen-1-ol: A homologous compound with an additional carbon atom.

Uniqueness

4-Penten-1-ol, 5,5-diiodo- is unique due to the presence of two iodine atoms, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

823180-06-9

Molecular Formula

C5H8I2O

Molecular Weight

337.93 g/mol

IUPAC Name

5,5-diiodopent-4-en-1-ol

InChI

InChI=1S/C5H8I2O/c6-5(7)3-1-2-4-8/h3,8H,1-2,4H2

InChI Key

AAWMFRKWDXERCS-UHFFFAOYSA-N

Canonical SMILES

C(CC=C(I)I)CO

Origin of Product

United States

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